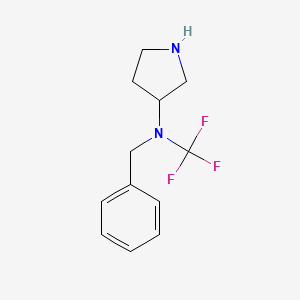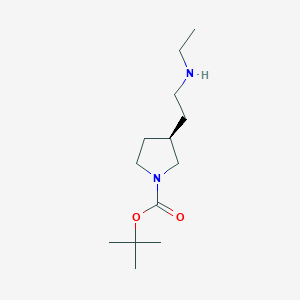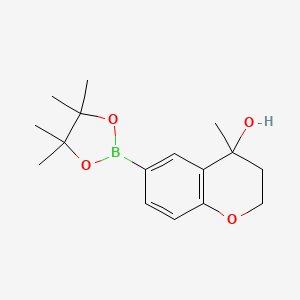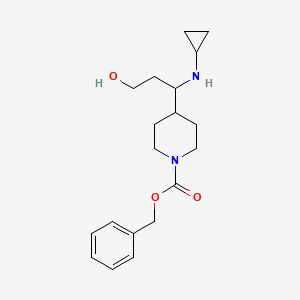![molecular formula C11H23N3 B13971399 2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine is a spirocyclic amine compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts rigidity and conformational stability, making it an interesting scaffold for drug design and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-2-azaspiro[4One common method involves the use of transaminase biocatalysis, which offers excellent enantioselectivity and environmental friendliness . The reaction conditions often include mild temperatures and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow processes. This method allows for the efficient formation and reduction of intermediates, such as azides, and the use of transaminases to prepare the desired enantiomer in high yield and enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing novel therapeutic agents, particularly in the development of anticancer and anti-ulcer drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biocatalysis: Its use in transaminase biocatalysis highlights its importance in green chemistry and sustainable synthesis.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways related to disease states . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decan-6-ylacrylamides: These compounds share a similar spirocyclic structure and are used in various synthetic applications.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity, this compound also features a spirocyclic core.
Uniqueness
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine stands out due to its specific aminoethyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies.
Eigenschaften
Molekularformel |
C11H23N3 |
|---|---|
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
2-(2-aminoethyl)-2-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H23N3/c12-6-8-14-7-5-11(9-14)3-1-10(13)2-4-11/h10H,1-9,12-13H2 |
InChI-Schlüssel |
JEZBHCJZZWWGFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1N)CCN(C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


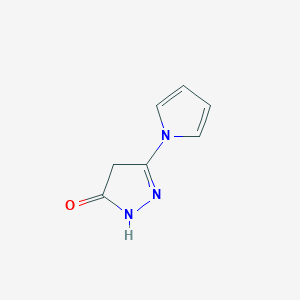
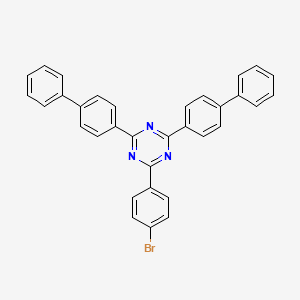

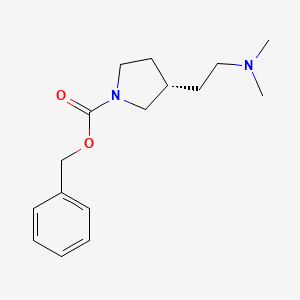
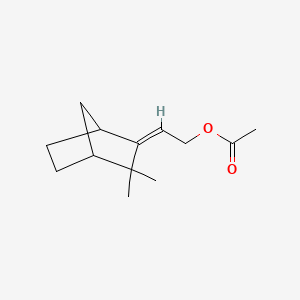
![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)
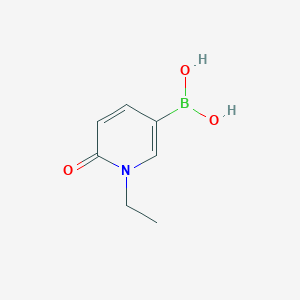
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
